2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid
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Overview
Description
2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid is a chemical compound with the CAS Number: 100701-50-6 . It has a molecular weight of 150.11 and its IUPAC name is 2-fluoro-3-methoxy-2-methyl-3-oxopropanoic acid . It is usually in liquid form .
Molecular Structure Analysis
The InChI code for 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid is 1S/C5H7FO4/c1-5(6,3(7)8)4(9)10-2/h1-2H3,(H,7,8) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid is a liquid at room temperature . It has a molecular weight of 150.11 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound with structural similarities to 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid, has been used as a fluorogenic labeling reagent for HPLC of biologically important thiols. This application demonstrates the potential of such compounds in analytical chemistry for sensitive and selective detection of specific biomolecules in complex mixtures (Gatti et al., 1990).
Fluorescent Indicators for Cytosolic Calcium
Compounds with structural features similar to 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid have been synthesized for use as fluorescent indicators for cytosolic calcium. These indicators offer enhanced resolution of high calcium levels in biological samples, highlighting the role of such compounds in developing tools for biological and medical research (Minta, Kao, & Tsien, 1989).
Synthesis of Organic Compounds
A method for the convenient preparation of 2-fluoro-3-alkoxy-1,3-butadienes, closely related to the compound , has been developed. This synthesis highlights the utility of fluoro and methoxy substitutions in organic synthesis, particularly in facilitating smooth cycloaddition reactions, which are crucial in the synthesis of complex organic molecules (Patrick, Rogers, & Gorrell, 2002).
Photostability and Biological Activity
The introduction of methoxy groups into the structure of fluoroquinolones, compounds with some similarity to 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid, has been shown to play a significant role in the stability of these molecules against UV irradiation. This research underscores the importance of structural modifications in enhancing the photostability and potentially the biological activity of pharmaceutical compounds (Matsumoto et al., 1992).
Fluorogenic Labeling Reagents
The development of fluorogenic labeling reagents based on the methoxy and fluoro substituted compounds offers a powerful tool for the selective and efficient biosynthetic incorporation of fluorophores into proteins at defined sites. This application is critical for studying protein structure, dynamics, localization, and interactions, facilitating both biochemical and cellular studies of protein function (Summerer et al., 2006).
Safety And Hazards
The compound is classified as dangerous, with hazard statements H314 and H335 . This means it can cause skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-fluoro-3-methoxy-2-methyl-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO4/c1-5(6,3(7)8)4(9)10-2/h1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXMKAYOKMMUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid | |
CAS RN |
100701-50-6 |
Source
|
Record name | 2-fluoro-3-methoxy-2-methyl-3-oxopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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